Enantioselective Protein Binding: (R)-Arotinolol Exhibits 10.8% Higher Plasma Protein Binding Than (S)-Arotinolol
In studies of arotinolol stereoselectivity, (R)-arotinolol demonstrates significantly higher binding to serum proteins compared to its (S)-enantiomer. This differential binding impacts the free fraction of the drug available for pharmacological activity and elimination [1].
| Evidence Dimension | Plasma protein binding ratio (percentage of original dose bound) |
|---|---|
| Target Compound Data | 95.3% |
| Comparator Or Baseline | (S)-Arotinolol: 84.5% |
| Quantified Difference | 10.8% absolute difference; approximately 1.13-fold higher |
| Conditions | In vitro serum protein binding assay as reported in drug monographs |
Why This Matters
Higher protein binding can alter the drug's volume of distribution and clearance, making (R)-arotinolol essential for accurate pharmacokinetic modeling in enantioselective studies.
- [1] DrugBank. Arotinolol. DB09204. Accessed 2026. View Source
